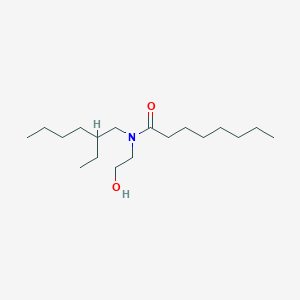
N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl Salicylate , belongs to the class of organic compounds known as salicylic acid esters. It is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties. Octyl Salicylate is an oil-soluble compound that provides protection against UVB radiation.
Métodos De Preparación
Synthetic Routes::
- Esterification:
- Octyl Salicylate can be synthesized through the esterification of salicylic acid (2-hydroxybenzoic acid) with 2-ethylhexanol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- The chemical equation for this reaction is:
Salicylic acid+2-Ethylhexanol→Octyl Salicylate+Water
- Industrial production of Octyl Salicylate involves large-scale esterification processes. Manufacturers optimize reaction conditions (temperature, pressure, and catalyst concentration) to achieve high yields.
- Purification steps, such as distillation or recrystallization, are employed to obtain pure Octyl Salicylate.
Análisis De Reacciones Químicas
Reactions::
- Acid-catalyzed esterification: Sulfuric acid or p-toluenesulfonic acid.
- Hydrolysis: Water and heat.
- Photodegradation: UV light exposure.
- Hydrolysis: Salicylic acid and 2-ethylhexanol.
- Photodegradation: Salicylic acid and other byproducts.
Aplicaciones Científicas De Investigación
Octyl Salicylate finds applications in various fields:
Cosmetics: It is a common ingredient in sunscreens, lotions, and moisturizers due to its UVB-absorbing properties.
Pharmaceuticals: Some topical medications contain Octyl Salicylate for its skin penetration-enhancing effects.
Chemical Research: Researchers study its stability, photodegradation kinetics, and interactions with other compounds.
Mecanismo De Acción
- Octyl Salicylate absorbs UVB radiation, preventing it from penetrating the skin.
- It acts as a chemical filter , converting UV energy into harmless heat.
- Molecular targets include skin cells and the stratum corneum.
Comparación Con Compuestos Similares
Octyl Methoxycinnamate (OMC): Another common UVB filter used in sunscreens.
Avobenzone: A UVA filter often combined with Octyl Salicylate for broad-spectrum protection.
: PubChem. N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide. Retrieved from PubChem. : Kligman, A. M., & Willis, I. (1975). A new sunscreen. Journal of the American Academy of Dermatology, 2(3), 249-256.
Propiedades
Número CAS |
105937-24-4 |
|---|---|
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)-N-(2-hydroxyethyl)octanamide |
InChI |
InChI=1S/C18H37NO2/c1-4-7-9-10-11-13-18(21)19(14-15-20)16-17(6-3)12-8-5-2/h17,20H,4-16H2,1-3H3 |
Clave InChI |
DEMNRHZMKMGSJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N(CCO)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


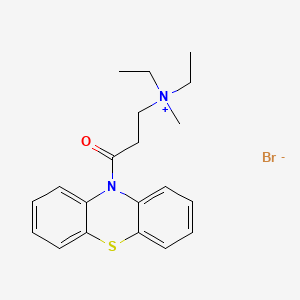

![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
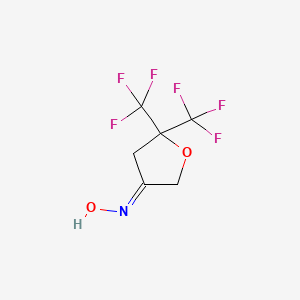
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)

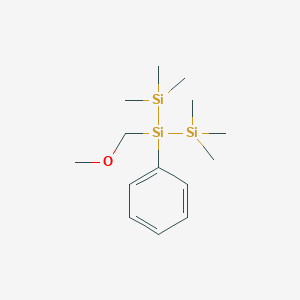
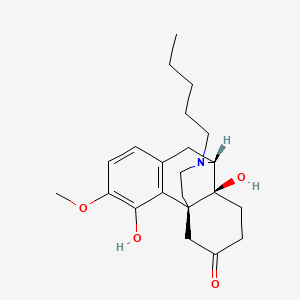



![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)

